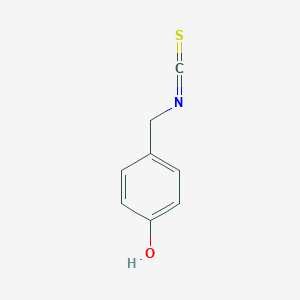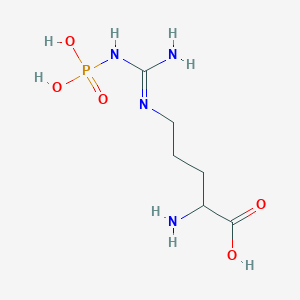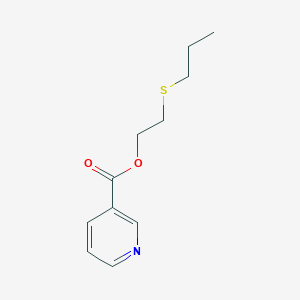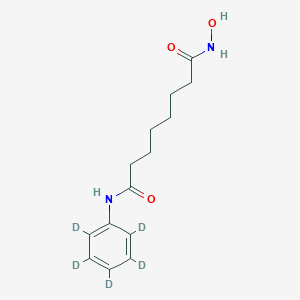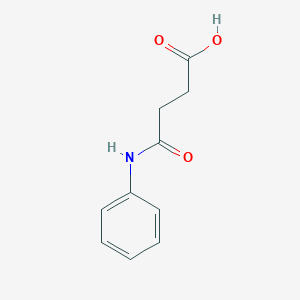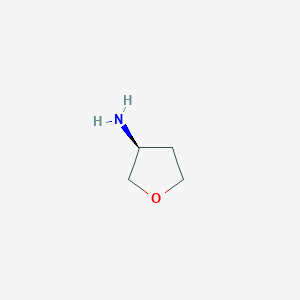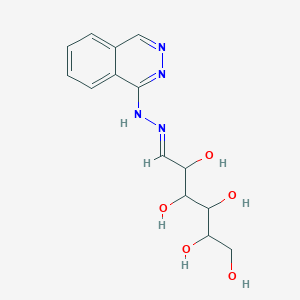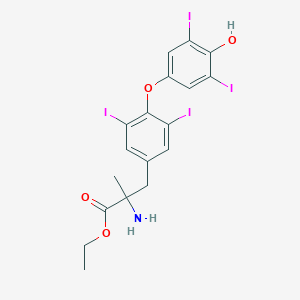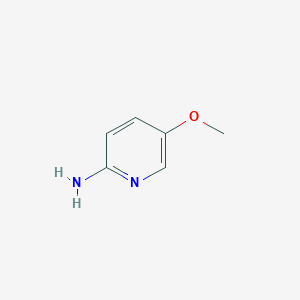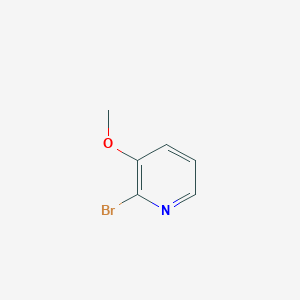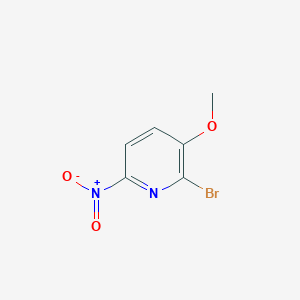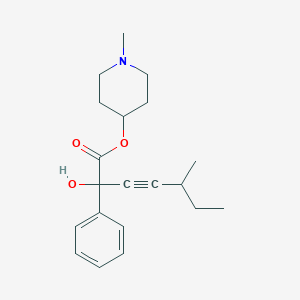
1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate, also known as MPPG, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of G protein-coupled receptor kinase 2 (GRK2), which plays a critical role in regulating the signaling of several G protein-coupled receptors (GPCRs).
Scientific Research Applications
1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate has been widely used in scientific research as a tool to investigate the role of GRK2 in GPCR signaling. It has been shown to be a potent and selective inhibitor of GRK2, with little or no effect on other GRK isoforms. 1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate has been used to study the regulation of several GPCRs, including the β-adrenergic receptor, the angiotensin II type 1 receptor, and the dopamine D1 receptor. 1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate has also been used to investigate the role of GRK2 in heart failure, hypertension, and diabetes.
Mechanism Of Action
1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate inhibits GRK2 by binding to its kinase domain, which prevents it from phosphorylating GPCRs. This results in the desensitization of GPCR signaling, which can have both beneficial and detrimental effects depending on the specific receptor and the context in which it is activated. 1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate has been shown to be a competitive inhibitor of GRK2, with a Ki value of approximately 9 nM.
Biochemical And Physiological Effects
1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate has been shown to have several biochemical and physiological effects, depending on the specific receptor and the context in which it is activated. For example, 1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate has been shown to enhance β-adrenergic receptor-mediated contractility in cardiac myocytes, which could be beneficial in the treatment of heart failure. On the other hand, 1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate has been shown to impair insulin signaling in adipocytes, which could contribute to the development of insulin resistance and type 2 diabetes.
Advantages And Limitations For Lab Experiments
1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate has several advantages for lab experiments, including its potency, selectivity, and relatively low cost. However, 1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate also has some limitations, including its potential off-target effects and the need for careful dose titration to avoid nonspecific effects.
Future Directions
There are several future directions for research on 1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate. One area of interest is the development of more selective inhibitors of GRK2 that do not have off-target effects. Another area of interest is the investigation of the role of GRK2 in other physiological and pathological processes, such as cancer and inflammation. Additionally, the use of 1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate in combination with other drugs or therapies could be explored as a potential treatment for various diseases.
Synthesis Methods
1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate can be synthesized by a multistep synthetic route starting from commercially available starting materials. The synthesis involves the reaction of 1-methyl-4-piperidone with 3-methyl-1-pentynylmagnesium bromide, followed by the reaction of the resulting intermediate with phenyl chloroformate. The final step involves the reaction of the intermediate with glycolic acid to yield 1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate.
properties
CAS RN |
101711-09-5 |
|---|---|
Product Name |
1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate |
Molecular Formula |
C20H27NO3 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
(1-methylpiperidin-4-yl) 2-hydroxy-5-methyl-2-phenylhept-3-ynoate |
InChI |
InChI=1S/C20H27NO3/c1-4-16(2)10-13-20(23,17-8-6-5-7-9-17)19(22)24-18-11-14-21(3)15-12-18/h5-9,16,18,23H,4,11-12,14-15H2,1-3H3 |
InChI Key |
HDUXUOVCPBZSCM-UHFFFAOYSA-N |
SMILES |
CCC(C)C#CC(C1=CC=CC=C1)(C(=O)OC2CCN(CC2)C)O |
Canonical SMILES |
CCC(C)C#CC(C1=CC=CC=C1)(C(=O)OC2CCN(CC2)C)O |
synonyms |
1-Methyl-4-piperidyl phenyl(3-methyl-1-pentynyl)glycolate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



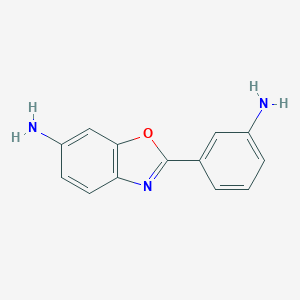
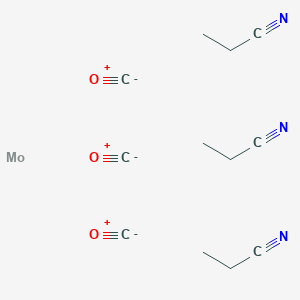
![2-(4-Aminophenyl)benzo[d]oxazol-5-amine](/img/structure/B21366.png)
